molecular formula C9H12O3 B13780017 Methyl 2-(4-oxocyclohexylidene)acetate

Methyl 2-(4-oxocyclohexylidene)acetate

Cat. No.: B13780017
M. Wt: 168.19 g/mol
InChI Key: PAVUVUIRGAILNF-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxocyclohexylidene)acetate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexanone and is characterized by the presence of a methyl ester group and a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-oxocyclohexylidene)acetate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with methyl chloroacetate in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with methyl chloroacetate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxocyclohexylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester or amide derivatives.

Scientific Research Applications

Methyl 2-(4-oxocyclohexylidene)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-oxocyclohexylidene)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of the ketone and ester functional groups allows it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-oxocyclohexylidene)acetate: C9H12O3

    2-Phenethyl acetate: C10H12O2

    Methyl butanoate: C5H10O2

Uniqueness

This compound is unique due to its specific structure, which combines a cyclohexanone derivative with a methyl ester group. This combination allows it to undergo a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-(4-oxocyclohexylidene)acetate

InChI

InChI=1S/C9H12O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h6H,2-5H2,1H3

InChI Key

PAVUVUIRGAILNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCC(=O)CC1

Origin of Product

United States

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